molecular formula C17H15FO B2657979 (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone CAS No. 338415-86-4

(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone

Cat. No.: B2657979
CAS No.: 338415-86-4
M. Wt: 254.304
InChI Key: BCWKXUBOCGYCNB-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone (CAS 338415-86-4) is a chemical compound with the molecular formula C17H15FO and a molecular weight of 254.30 g/mol . This compound is part of a class of cyclopropane derivatives that are of significant interest in advanced medicinal chemistry research, particularly in the development of central nervous system (CNS) agents . Structural analogs of this compound have been investigated as potent and selective agonists for the 5-HT2C receptor, a promising target for treating disorders such as obesity, schizophrenia, and drug addiction . The incorporation of fluorine atoms and cyclopropane rings into molecular structures is a established strategy in drug design, aimed at fine-tuning properties like metabolic stability, lipophilicity, and overall bioactivity . Researchers can utilize this compound as a key building block or intermediate in the synthesis and exploration of novel pharmacologically active molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-fluorophenyl)-[2-(4-methylphenyl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO/c1-11-2-4-12(5-3-11)15-10-16(15)17(19)13-6-8-14(18)9-7-13/h2-9,15-16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWKXUBOCGYCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC2C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or esters.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

Research has indicated potential biological activity , particularly:

  • Antimicrobial Properties: Studies are investigating its efficacy against various microbial strains.
  • Anticancer Activity: Preliminary findings suggest it may inhibit cancer cell proliferation through specific molecular interactions .

Medicine

This compound is being explored for its potential use in drug development , particularly in designing pharmaceuticals that target specific biological pathways. Its structural characteristics may allow it to interact effectively with various enzymes and receptors involved in disease processes .

Case Study 1: Anticancer Research

A study evaluating the anticancer properties of this compound demonstrated significant inhibition of tumor growth in vitro. The mechanism was linked to its ability to induce apoptosis in cancer cells by modulating key signaling pathways .

Case Study 2: Antimicrobial Activity

Investigations into its antimicrobial properties revealed that this compound exhibited activity against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Summary of Applications

Application AreaDescription
ChemistryBuilding block for complex organic molecules
BiologyInvestigated for antimicrobial and anticancer properties
MedicinePotential drug development applications

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related cyclopropane-containing methanones and their derivatives. Key differences in substituents, physicochemical properties, and biological activities are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Substituents on Cyclopropane Functional Groups Molecular Weight (g/mol) Predicted Boiling Point (°C) Predicted Density (g/cm³) Reported Bioactivity
(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone (Target Compound) 4-Fluorophenyl, 2-(4-methylphenyl) Ketone ~264.3 Not reported Not reported Not reported
1-(4-Chlorophenyl)cyclopropylmethanone 4-Chlorophenyl Piperazine, ketone Varies by derivative Not reported Not reported Anticancer, antituberculosis
(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime 4-Chlorophenyl, 2-(2,4-dichlorophenyl) Oxime, ketone ~368.6 Not reported Not reported Not reported
2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone oxime 2-Chloro-6-fluorophenyl, 4-fluorophenyl Oxime, ketone 307.72 391.5 ± 42.0 1.38 ± 0.1 Not reported

Key Observations

Substituent Effects: Halogen vs. Alkyl Groups: The target compound’s 4-fluorophenyl and 4-methylphenyl substituents contrast with chlorine-dominated analogs (e.g., ). Oxime Functionalization: Unlike oxime-containing derivatives (e.g., ), the target compound lacks this reactive group, which could reduce hydrogen-bonding capacity but improve chemical stability.

Physicochemical Properties :

  • The oxime derivative in has a higher predicted boiling point (391.5°C) and density (1.38 g/cm³) due to polarizable chlorine/fluorine substituents and molecular weight. The target compound’s methyl group likely lowers its density and boiling point relative to halogen-rich analogs.

Biological Activity :

  • Piperazine-containing analogs (e.g., ) show anticancer and antituberculosis activity, suggesting that the target compound’s ketone moiety and aryl substituents could be optimized for similar applications. However, the absence of a piperazine ring may limit its interaction with certain biological targets.

Biological Activity

The compound (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H16F
  • Molecular Weight : 255.30 g/mol

The compound features a cyclopropyl moiety attached to a ketone group, which is further substituted by a fluorinated phenyl group and a para-methylphenyl group. This unique structure is hypothesized to influence its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in key physiological processes. Its potential mechanisms include:

  • Enzyme Inhibition : Similar compounds have shown activity against enzymes such as tyrosinase, which is critical in melanin biosynthesis and may be targeted for skin-related therapies .
  • Cytotoxicity : Studies have reported moderate cytotoxic effects against human tumor cell lines, suggesting potential applications in cancer therapy .

Comparative Studies

A comparative analysis with related compounds reveals that the presence of the fluorine atom and cyclopropyl group significantly affects the biological profile. For example:

CompoundIC50 (μM)Activity Type
This compoundTBDTBD
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-phenylurea3.8Tyrosinase Inhibition
4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-23-dihydrothiazolesModerate to HighAntioxidant

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of several derivatives of cyclopropyl ketones against various cancer cell lines. The results indicated that modifications in the substituent groups could enhance or reduce cytotoxicity, suggesting a structure-activity relationship that could be explored further for therapeutic development .
  • Antioxidant Properties : Another investigation focused on the antioxidant activities of related cyclopropane derivatives, revealing that certain modifications led to significant increases in radical scavenging activities, which are beneficial for preventing oxidative stress-related diseases .

Q & A

Q. What are the established synthetic routes for (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via cyclopropanation of pre-functionalized precursors. For example, aryl-substituted cyclopropanes are often prepared using Simmons–Smith reactions or transition-metal-catalyzed cross-couplings . A related method involves reacting benzyl alcohols with haloketones in polar aprotic solvents (e.g., DMF) under basic conditions (NaH/TBAB), as demonstrated in cyclopropyl methanone syntheses . Optimization strategies :

  • Vary catalyst systems (e.g., AlCl₃ for Friedel-Crafts acylation, as seen in biphenyl methanone synthesis ).
  • Monitor reaction progress via HPLC or TLC to identify intermediates.
  • Use continuous flow reactors for improved yield and purity in scaled-up syntheses .

Q. How is the molecular structure of this compound validated, and what techniques are critical for confirming cyclopropane ring geometry?

Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Provides precise bond lengths and angles, as shown in crystallographic studies of structurally similar methanones (e.g., 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone, R-factor = 0.037 ).
  • Nuclear Magnetic Resonance (NMR) : Use ¹H-¹H COSY and NOESY to confirm spatial proximity of cyclopropane protons.
  • Infrared (IR) Spectroscopy : Compare experimental carbonyl (C=O) stretches (~1650–1750 cm⁻¹) with reference data from NIST databases .

Q. What spectroscopic and chromatographic methods are recommended for purity assessment?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₉H₁₇FO) with <5 ppm error.
  • Reverse-Phase HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients. Compare retention times to certified reference standards (e.g., EP impurity standards ).
  • Elemental Analysis : Ensure C, H, F, and O percentages align with theoretical values (±0.3% tolerance).

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic substitution reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-withdrawing fluorophenyl group may direct electrophiles to the cyclopropane ring.
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict regioselectivity in ring-opening reactions .
  • Validate models using experimental data (e.g., substituent effects in 4'-phenoxyacetophenone analogs ).

Q. What strategies resolve contradictions in biological activity data, such as conflicting IC₅₀ values in pharmacological assays?

Answer:

  • Dose-Response Replication : Conduct assays in triplicate using standardized protocols (e.g., antitubercular activity testing ).
  • Cellular Uptake Studies : Measure intracellular concentrations via LC-MS to correlate bioactivity with permeability.
  • Cohort Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers caused by solvent effects (DMSO vs. aqueous buffers).

Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets (e.g., enzymes or receptors)?

Answer:

  • Pharmacophore Mapping : Align the compound’s cyclopropane ring and fluorophenyl group with active sites (e.g., mycobacterial enzymes in antitubercular studies ).
  • Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding cassettes or cytochrome P450 isoforms.
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 4-methoxy or 2-methylphenyl substitutions ) to identify critical substituents.

Q. What are the best practices for analyzing degradation products under oxidative or hydrolytic conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to H₂O₂ (oxidation) or acidic/basic media (hydrolysis).
  • LC-MS/MS : Identify degradation products (e.g., hydroxylated or ring-opened derivatives) using fragmentation patterns.
  • Stability-Indicating Methods : Validate HPLC protocols per ICH Q2(R1) guidelines, ensuring baseline separation of parent compound and degradants .

Q. How can researchers address discrepancies in reported physical properties (e.g., melting points or solubility)?

Answer:

  • Differential Scanning Calorimetry (DSC) : Measure melting points with controlled heating rates (±1°C/min) to ensure reproducibility.
  • Solubility Screening : Use shake-flask methods in buffers (pH 1–7.4) and logP calculations (e.g., via HPLC retention ).
  • Interlaboratory Collaboration : Cross-validate data with independent labs using identical instrumentation (e.g., NIST-calibrated equipment ).

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Hazard Assessment : Review Safety Data Sheets (SDS) for structurally related fluorophenyl methanones (e.g., acute toxicity data ).
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods for synthesis/purification.
  • Waste Disposal : Neutralize reaction byproducts (e.g., acidic/basic residues) before disposal per EPA guidelines .

Q. How can researchers leverage this compound as a precursor for novel materials (e.g., polymers or ligands)?

Answer:

  • Coordination Chemistry : Functionalize the ketone group to synthesize Schiff base ligands for metal complexes.
  • Polymer Crosslinking : Incorporate the cyclopropane ring into thermosetting resins via radical-initiated ring-opening .
  • Photostability Testing : Evaluate UV absorption profiles (e.g., compare with benzophenone derivatives ) for use in sunscreens or coatings.

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